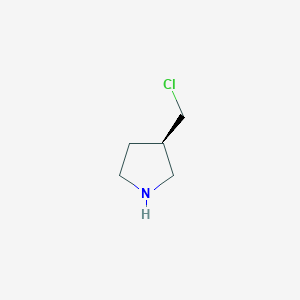

(R)-3-(Chloromethyl)pyrrolidine

Descripción general

Descripción

Pyrrolidine is a cyclic secondary amine, which is a key structure in many natural and synthetic compounds . The pyrrolidine ring is present in numerous pharmaceuticals and natural products due to its influence on biological activity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the functionalization of the pyrrolidine ring . For instance, a metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation, has been used to produce pyrrolinium-based ionic liquid crystals .

Molecular Structure Analysis

Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The functionalization of the pyrrolidine ring can lead to a variety of derivatives with different properties .

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the metal-free direct C–H functionalization of pyrrolidine has been reported . This reaction, followed by N-alkylation, produced a pyrrolinium moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary greatly depending on their structure. For example, ionic liquid crystals using pyrrolidinium cation have higher electrochemical stability .

Aplicaciones Científicas De Investigación

Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Chiral pyrrolidine functionalized MOFs and COFs have been synthesized using “®-3-(Chloromethyl)pyrrolidine”. These materials have been used as excellent, efficient, and versatile organocatalysts for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

Construction of an α-Chiral Pyrrolidine Library

“®-3-(Chloromethyl)pyrrolidine” has been used in the construction of an α-chiral pyrrolidine library via a highly diastereoselective continuous flow protocol under mild conditions . Various functionalized pyrrolidines have been obtained in generally high yields (up to 87%) and with superior diastereocontrol within 150 s .

Synthesis of Organic Compounds

“®-3-(Chloromethyl)pyrrolidine” is used as a building block in the synthesis of organic compounds .

Activation of Ketones and Aldehydes

“®-3-(Chloromethyl)pyrrolidine” is used to activate ketones and aldehydes toward nucleophilic addition .

Promotion of Aldol Condensation

“®-3-(Chloromethyl)pyrrolidine” is utilized in promoting aldol condensation of ketones and aldehydes by forming enamine .

Preparation of a κ-Opioid Receptor Selective Antagonist Aticaprant Intermediate

The utility of this flow methodology is further demonstrated by the gram-scale preparation of a κ-opioid receptor selective antagonist Aticaprant intermediate .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

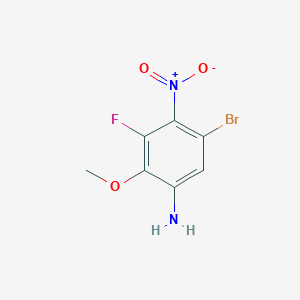

IUPAC Name |

(3R)-3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401301130 | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187927-17-8 | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401301130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8095596.png)

![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8095603.png)